5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrazole ring, a methoxyphenyl group, and a triazole-thiol moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Thiol Group: The thiol group is introduced by the reduction of a corresponding disulfide or through the reaction of a halide with thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the methoxyphenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced triazole derivatives, demethylated phenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chloro group instead of a methoxy group, which can influence its chemical properties and interactions.
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties to the compound. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-16(2,3)13-9-12(17-18-13)14-19-20-15(23)21(14)10-5-7-11(22-4)8-6-10/h5-9H,1-4H3,(H,17,18)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJVBYKWXEQKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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